molecular formula C36H39N5O5S B1241655 3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate

3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate

Cat. No.: B1241655
M. Wt: 653.8 g/mol
InChI Key: WGFOETKPMPCUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-163017 is a small molecule drug developed by Merck & Co., Inc. It is known for its role as an angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1 (AT1R) and type 2 (AT2R). This compound has been studied for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-163017 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of L-163017 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality L-163017 suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

L-163017 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

L-163017 exerts its effects by competitively inhibiting the binding of angiotensin II to its receptors, AT1R and AT2R. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, aldosterone secretion, and other physiological responses associated with hypertension. By blocking these pathways, L-163017 helps to reduce blood pressure and alleviate the symptoms of heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-163017

L-163017 is unique due to its balanced affinity for both AT1R and AT2R, which distinguishes it from other angiotensin II receptor antagonists that primarily target AT1R. This balanced affinity may offer distinct therapeutic advantages in certain clinical scenarios .

Properties

Molecular Formula

C36H39N5O5S

Molecular Weight

653.8 g/mol

IUPAC Name

3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate

InChI

InChI=1S/C36H39N5O5S/c1-5-11-32-39-33-25(4)30(38-35(42)28-12-7-6-8-13-28)22-37-34(33)41(32)23-26-16-18-27(19-17-26)29-14-9-10-15-31(29)47(44,45)40-36(43)46-21-20-24(2)3/h6-10,12-19,22,24H,5,11,20-21,23H2,1-4H3,(H,38,42)(H,40,43)

InChI Key

WGFOETKPMPCUOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=CN=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCC(C)C)NC(=O)C5=CC=CC=C5)C

Synonyms

6-(benzoylamino)-7-methyl-2-propyl-3-((2'-(N-(3-methyl-1-butoxy)carbonylaminosulfonyl)(1,1')biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
L 163,017
L 163017
L-163,017
L-163017

Origin of Product

United States

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